(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride
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Overview
Description
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride is an organic compound characterized by its unique structure, which includes a dioxolane ring and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride typically involves the reaction of (4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The reaction is typically performed at low temperatures to control the reactivity of thionyl chloride and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Addition Reactions: The prop-2-enyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Common Reagents and Conditions
Thionyl Chloride: Used for the initial synthesis of the compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Electrophiles: Such as halogens and hydrogen halides for addition reactions.
Major Products
Amides, Esters, and Thioesters: From substitution reactions.
Carboxylic Acid: From hydrolysis.
Halogenated Compounds: From addition reactions.
Scientific Research Applications
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The prop-2-enyl group can undergo addition reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in (4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds with less reactive functional groups, such as carboxylic acids and esters.
Properties
Molecular Formula |
C9H13ClO3 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO3/c1-4-5-9(7(10)11)6-12-8(2,3)13-9/h4H,1,5-6H2,2-3H3/t9-/m0/s1 |
InChI Key |
SQKXYUNSPYDNQY-VIFPVBQESA-N |
Isomeric SMILES |
CC1(OC[C@@](O1)(CC=C)C(=O)Cl)C |
Canonical SMILES |
CC1(OCC(O1)(CC=C)C(=O)Cl)C |
Origin of Product |
United States |
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